molecular formula C11H14ClNO3 B14434071 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol CAS No. 80116-29-6

2-tert-Butyl-6-(chloromethyl)-4-nitrophenol

Cat. No.: B14434071
CAS No.: 80116-29-6
M. Wt: 243.68 g/mol
InChI Key: WKAORQCUIGAGFJ-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol typically involves multiple steps. One common method includes the nitration of 2-tert-butylphenol to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and formaldehyde with hydrochloric acid for chloromethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as sodium hydroxide or amines can react with the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-tert-Butyl-6-(aminomethyl)-4-nitrophenol.

Scientific Research Applications

2-tert-Butyl-6-(chloromethyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its reactive groups.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-nitrophenol
  • 2-tert-Butyl-6-methyl-4-nitrophenol
  • 2-tert-Butyl-6-(bromomethyl)-4-nitrophenol

Uniqueness

2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is unique due to the presence of both a chloromethyl and a nitro group on the same aromatic ring

Properties

CAS No.

80116-29-6

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-tert-butyl-6-(chloromethyl)-4-nitrophenol

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)9-5-8(13(15)16)4-7(6-12)10(9)14/h4-5,14H,6H2,1-3H3

InChI Key

WKAORQCUIGAGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)CCl)[N+](=O)[O-]

Origin of Product

United States

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